MDK00245 MDK00245 MDK00245, also known as TGR5 Receptor Agonist. MDK00245 has the CAS# 1197300-24-5. The last 5 digits of CAS# is used in it's name. MDK00245 is a synthetic small molecule activator of the bile acid receptor (pEC50 = 6.8-7.5) which is reported to improve glucagon-like peptide-1 (GLP-1) secretion by increasing intracellular cAMP levels via TGR5.
Brand Name: Vulcanchem
CAS No.: 1197300-24-5
VCID: VC0534741
InChI: InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl
Molecular Formula: C18H14Cl2N2O2
Molecular Weight: 361.22

MDK00245

CAS No.: 1197300-24-5

Inhibitors

VCID: VC0534741

Molecular Formula: C18H14Cl2N2O2

Molecular Weight: 361.22

Purity: >98% (or refer to the Certificate of Analysis)

MDK00245 - 1197300-24-5

CAS No. 1197300-24-5
Product Name MDK00245
Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.22
IUPAC Name 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3
Standard InChIKey IGRCWJPBLWGNPX-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl
Appearance Solid powder
Description MDK00245, also known as TGR5 Receptor Agonist. MDK00245 has the CAS# 1197300-24-5. The last 5 digits of CAS# is used in it's name. MDK00245 is a synthetic small molecule activator of the bile acid receptor (pEC50 = 6.8-7.5) which is reported to improve glucagon-like peptide-1 (GLP-1) secretion by increasing intracellular cAMP levels via TGR5.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Reference 1: Lo SH, Cheng KC, Li YX, Chang CH, Cheng JT, Lee KS. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay. Drug Des Devel Ther. 2016 Aug 22;10:2669-76. doi: 10.2147/DDDT.S113197. PubMed PMID: 27578964; PubMed Central PMCID: PMC5001664.
2: Duboc H, Tolstanova G, Yuan PQ, Wu VS, Kaji I, Biraud M, Akiba Y, Kaunitz JD, Million M, Tache Y, Larauche M. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, INT-777: role of submucosal neurons. Neurogastroenterol Motil. 2016 Nov;28(11):1663-1676. doi: 10.1111/nmo.12866. PubMed PMID: 27259385; PubMed Central PMCID: PMC5083223.
3: Yanguas-Casás N, Barreda-Manso MA, Nieto-Sampedro M, Romero-Ramírez L. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 with Anti-Inflammatory Effects in Microglial Cells. J Cell Physiol. 2016 Dec 17. doi: 10.1002/jcp.25742. [Epub ahead of print] PubMed PMID: 27987324.
4: Agarwal S, Patil A, Aware U, Deshmukh P, Darji B, Sasane S, Sairam KV, Priyadarsiny P, Giri P, Patel H, Giri S, Jain M, Desai RC. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Med Chem Lett. 2015 Nov 20;7(1):51-5. doi: 10.1021/acsmedchemlett.5b00323. PubMed PMID: 26819665; PubMed Central PMCID: PMC4716599.
5: Yang Z, Li J, Xiong F, Huang J, Chen C, Liu P, Huang H. Berberine attenuates high glucose-induced fibrosis by activating the G protein-coupled bile acid receptor TGR5 and repressing the S1P2/MAPK signaling pathway in glomerular mesangial cells. Exp Cell Res. 2016 Aug 15;346(2):241-7. doi: 10.1016/j.yexcr.2016.06.005. PubMed PMID: 27292312.
6: Zambad SP, Tuli D, Mathur A, Ghalsasi SA, Chaudhary AR, Deshpande S, Gupta RC, Chauthaiwale V, Dutt C. TRC210258, a novel TGR5 agonist, reduces glycemic and dyslipidemic cardiovascular risk in animal models of diabesity. Diabetes Metab Syndr Obes. 2013 Dec 21;7:1-14. doi: 10.2147/DMSO.S50209. PubMed PMID: 24379686; PubMed Central PMCID: PMC3873233.
7: Sakanaka T, Inoue T, Yorifuji N, Iguchi M, Fujiwara K, Narabayashi K, Kakimoto K, Nouda S, Okada T, Kuramoto T, Ishida K, Abe Y, Takeuchi T, Umegaki E, Akiba Y, Kaunitz JD, Higuchi K. The effects of a TGR5 agonist and a dipeptidyl peptidase IV inhibitor on dextran sulfate sodium-induced colitis in mice. J Gastroenterol Hepatol. 2015 Mar;30 Suppl 1:60-5. doi: 10.1111/jgh.12740. PubMed PMID: 25827806; PubMed Central PMCID: PMC4874188.
8: Kumar DP, Asgharpour A, Mirshahi F, Park SH, Liu S, Imai Y, Nadler JL, Grider JR, Murthy KS, Sanyal AJ. Activation of Transmembrane Bile Acid Receptor TGR5 Modulates Pancreatic Islet α Cells to Promote Glucose Homeostasis. J Biol Chem. 2016 Mar 25;291(13):6626-40. doi: 10.1074/jbc.M115.699504. PubMed PMID: 26757816; PubMed Central PMCID: PMC4807250.
9: Baghdasaryan A, Claudel T, Gumhold J, Silbert D, Adorini L, Roda A, Vecchiotti S, Gonzalez FJ, Schoonjans K, Strazzabosco M, Fickert P, Trauner M. Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output. Hepatology. 2011 Oct;54(4):1303-12. doi: 10.1002/hep.24537. PubMed PMID: 22006858; PubMed Central PMCID: PMC3744065.
10: Mobraten K, Haugbro T, Karlstrom E, Kleiveland CR, Lea T. Activation of the bile acid receptor TGR5 enhances LPS-induced inflammatory responses in a human monocytic cell line. J Recept Signal Transduct Res. 2015;35(5):402-9. doi: 10.3109/10799893.2014.986744. PubMed PMID: 25418122.
11: Rizzo G, Passeri D, De Franco F, Ciaccioli G, Donadio L, Rizzo G, Orlandi S, Sadeghpour B, Wang XX, Jiang T, Levi M, Pruzanski M, Adorini L. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist. Mol Pharmacol. 2010 Oct;78(4):617-30. doi: 10.1124/mol.110.064501. PubMed PMID: 20631053; PubMed Central PMCID: PMC2981390.
12: Alemi F, Kwon E, Poole DP, Lieu T, Lyo V, Cattaruzza F, Cevikbas F, Steinhoff M, Nassini R, Materazzi S, Guerrero-Alba R, Valdez-Morales E, Cottrell GS, Schoonjans K, Geppetti P, Vanner SJ, Bunnett NW, Corvera CU. The TGR5 receptor mediates bile acid-induced itch and analgesia. J Clin Invest. 2013 Apr;123(4):1513-30. doi: 10.1172/JCI64551. PubMed PMID: 23524965; PubMed Central PMCID: PMC3613908.
13: Zhuang L, Fan Y, Lu L, Ding W, Ni C, Wang X, Zhang F, Rao J. Ischemic Preconditioning protects hepatocytes from ischemia-reperfusion injury via TGR5-mediated anti-apoptosis. Biochem Biophys Res Commun. 2016 May 13;473(4):966-72. doi: 10.1016/j.bbrc.2016.03.162. PubMed PMID: 27045083.
14: Alemi F, Poole DP, Chiu J, Schoonjans K, Cattaruzza F, Grider JR, Bunnett NW, Corvera CU. The receptor TGR5 mediates the prokinetic actions of intestinal bile acids and is required for normal defecation in mice. Gastroenterology. 2013 Jan;144(1):145-54. doi: 10.1053/j.gastro.2012.09.055. PubMed PMID: 23041323.
15: Wang XX, Edelstein MH, Gafter U, Qiu L, Luo Y, Dobrinskikh E, Lucia S, Adorini L, D'Agati VD, Levi J, Rosenberg A, Kopp JB, Gius DR, Saleem MA, Levi M. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes. J Am Soc Nephrol. 2016 May;27(5):1362-78. doi: 10.1681/ASN.2014121271. PubMed PMID: 26424786; PubMed Central PMCID: PMC4849814.
16: Wang YD, Chen WD, Yu D, Forman BM, Huang W. The G-protein-coupled bile acid receptor, Gpbar1 (TGR5), negatively regulates hepatic inflammatory response through antagonizing nuclear factor κ light-chain enhancer of activated B cells (NF-κB) in mice. Hepatology. 2011 Oct;54(4):1421-32. doi: 10.1002/hep.24525. PubMed PMID: 21735468; PubMed Central PMCID: PMC3184183.
17: Keitel V, Reich M, Häussinger D. TGR5: pathogenetic role and/or therapeutic target in fibrosing cholangitis? Clin Rev Allergy Immunol. 2015 Jun;48(2-3):218-25. doi: 10.1007/s12016-014-8443-x. Review. PubMed PMID: 25138774.
18: Li T, Holmstrom SR, Kir S, Umetani M, Schmidt DR, Kliewer SA, Mangelsdorf DJ. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling. Mol Endocrinol. 2011 Jun;25(6):1066-71. doi: 10.1210/me.2010-0460. PubMed PMID: 21454404; PubMed Central PMCID: PMC3100601.
19: Hodge RJ, Nunez DJ. Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? Diabetes Obes Metab. 2016 May;18(5):439-43. doi: 10.1111/dom.12636. Review. PubMed PMID: 26818602.
20: Hodge RJ, Lin J, Vasist Johnson LS, Gould EP, Bowers GD, Nunez DJ; SB-756050 Project Team.. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes. Clin Pharmacol Drug Dev. 2013 Jul;2(3):213-22. doi: 10.1002/cpdd.34. PubMed PMID: 27121782.
PubChem Compound 44605616
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator